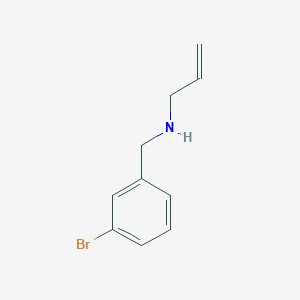

N-(3-Bromobenzyl)-2-propen-1-amine

説明

N-(3-Bromobenzyl)-2-propen-1-amine is a chemical compound with the CAS Number: 90389-92-7 . It has a molecular weight of 228.13 .

Molecular Structure Analysis

The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving N-(3-Bromobenzyl)-2-propen-1-amine are not available, there are studies on the reaction of 3-bromobenzyl with other compounds .科学的研究の応用

Anticancer Research

N-(3-Bromobenzyl)-2-propen-1-amine: has shown promise in anticancer research, particularly in targeting microtubules within cancer cells. It’s a derivative of noscapine, which is a non-narcotic alkaloid with antitussive properties. This compound, specifically, has been studied for its ability to inhibit cancer cell viability and clonogenic potential, especially in aggressive breast tumor cell lines like MDA-MB-231 . Its interaction with tubulin, a protein that forms microtubules, suggests it could be a potent antiproliferative agent, making it a candidate for further investigation in cancer therapeutics.

Tubulin Interaction Studies

The structural analysis of N-(3-Bromobenzyl)-2-propen-1-amine via X-ray crystallography has provided insights into its binding interactions with tubulin . This is significant for understanding the mechanism of action of microtubule-targeting agents. The compound’s ability to perturb the tertiary structure of purified tubulin without considerably altering the microtubule polymer mass is a unique feature that could lead to the development of novel anticancer drugs with fewer side effects.

Molecular Design and Synthesis

The modification of noscapine to create N-(3-Bromobenzyl)-2-propen-1-amine represents an innovative approach in drug design and synthesis. By introducing a bromo group at a specific position, researchers have enhanced the compound’s anticancer properties . This process exemplifies the potential of molecular modifications to improve the efficacy and specificity of pharmacological agents.

Pharmacological Reports

In pharmacological studies, N-(3-Bromobenzyl)-2-propen-1-amine has been featured in reports detailing its structure and potential as an anticancer agent . These reports are crucial for the scientific community to assess the compound’s viability and to understand its place within the broader context of cancer treatment research.

Cell Viability Assays

The compound’s effects on cancer cell proliferation have been assessed using cell viability assays, such as the sulphorhodamine B assay . These assays are essential for determining the cytotoxicity of potential anticancer compounds and for screening them in preclinical studies.

Immunofluorescence Studies

Immunofluorescence techniques have been employed to study the effects of N-(3-Bromobenzyl)-2-propen-1-amine on cellular microtubules . This method allows researchers to visualize the compound’s impact on microtubule architecture within cells, providing valuable information on its potential as a microtubule-disrupting agent.

Spectrofluorimetry Analysis

Spectrofluorimetry has been used to analyze the binding interactions of N-(3-Bromobenzyl)-2-propen-1-amine with tubulin . This analytical technique helps in quantifying the affinity and binding characteristics of the compound, which is vital for drug development.

Antitussive Alkaloid Derivatives

As a derivative of an antitussive alkaloid, N-(3-Bromobenzyl)-2-propen-1-amine contributes to the expanding field of noscapinoids, which are being evaluated for their therapeutic potential beyond cough suppression . This highlights the versatility of certain compounds and their ability to be repurposed for different medical applications.

作用機序

Target of Action

The primary target of N-(3-Bromobenzyl)-2-propen-1-amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-(3-Bromobenzyl)-2-propen-1-amine interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a crucial part of the cell division process . By disrupting normal microtubule architecture, it inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .

Result of Action

The result of N-(3-Bromobenzyl)-2-propen-1-amine’s action is the inhibition of cancer cell proliferation . It achieves this by disrupting the normal architecture of microtubules in cells, thereby affecting cell division and growth .

将来の方向性

特性

IUPAC Name |

N-[(3-bromophenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFXFFNHAJIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405923 | |

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromobenzyl)-2-propen-1-amine | |

CAS RN |

893569-90-9 | |

| Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)

![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)

![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)

![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)

![1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494663.png)

![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)

![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B494672.png)

![2-[[(1-Phenylethyl)amino]methyl]-5-methylthiophene](/img/structure/B494674.png)

![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)

![2-(2-Bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494678.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenoxy)acetamide](/img/structure/B494679.png)

![2-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethoxy}ethanol](/img/structure/B494680.png)